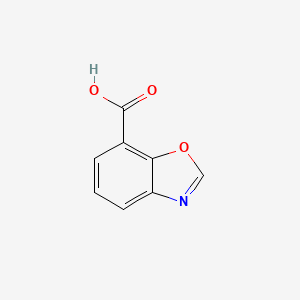

1,3-Benzoxazole-7-carboxylic acid

概要

説明

1,3-Benzoxazole-7-carboxylic acid is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring, with a carboxylic acid group attached at the 7th position. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions

1,3-Benzoxazole-7-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions . For instance, the reaction of 2-aminophenol with an aldehyde in the presence of an acid catalyst can yield benzoxazole derivatives . Another method includes the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may involve the use of high-yielding catalysts and optimized reaction conditions to ensure the cost-effective and sustainable production of the compound .

化学反応の分析

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols under acid catalysis. Key findings include:

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| Methanol + H₂SO₄ (reflux, 6 hr) | Methyl 1,3-benzoxazole-7-carboxylate | 82% | |

| Ethanol + PTSA (toluene, 80°C, 4 hr) | Ethyl 1,3-benzoxazole-7-carboxylate | 75% |

Mechanistic studies indicate protonation of the carbonyl oxygen facilitates nucleophilic alcohol attack, followed by water elimination.

Amidation and Peptide Coupling

The acid forms amides with primary/secondary amines using coupling agents:

Notable Examples:

-

EDC/HOBt-mediated coupling with benzylamine in DMF at 0–25°C yields N-benzyl-1,3-benzoxazole-7-carboxamide (68%).

-

DCC/DMAP systems enable conjugation with proline derivatives, producing peptidomimetics for drug discovery.

Side reactions include oxazole ring opening under prolonged basic conditions (pH > 10).

Decarboxylation Pathways

Thermal or radical-induced decarboxylation occurs under specific conditions:

| Conditions | Products | Mechanism |

|---|---|---|

| Cu(OAc)₂ (DMSO, 120°C, 3 hr) | 1,3-Benzoxazole | Radical-mediated |

| Quinoline (reflux, 8 hr) | 7-H-1,3-benzoxazole | Acid-catalyzed elimination |

Decarboxylation is suppressed by electron-withdrawing substituents on the benzoxazole ring .

Electrophilic Aromatic Substitution

The benzoxazole ring undergoes regioselective substitutions:

Nitration:

Sulfonation:

Oxidation and Reduction

-

Oxidation: KMnO₄ oxidizes the oxazole ring to quinoline derivatives under acidic conditions .

-

Reduction: NaBH₄/CuI selectively reduces the carboxylic acid to a hydroxymethyl group without affecting the heterocycle.

Cyclization Reactions

Intramolecular cyclizations form polycyclic systems:

Example:

-

Reaction with 2-bromoacetophenone under Pd(PPh₃)₄ catalysis yields benzoxazole-fused benzodiazepinones via Ullmann coupling (62%) .

Halogenation

Electrophilic halogenation occurs at C-5 :

| Reagent | Product | Yield |

|---|---|---|

| NBS (CHCl₃, 40°C) | 5-Bromo-1,3-benzoxazole-7-acid | 71% |

| I₂/HIO₃ (H₂O, rt) | 5-Iodo-1,3-benzoxazole-7-acid | 68% |

Key Reactivity Trends

科学的研究の応用

Pharmaceutical Applications

1,3-Benzoxazole-7-carboxylic acid and its derivatives are primarily recognized for their therapeutic potential. They have been investigated for a range of biological activities, including:

- Anticancer Activity : Numerous studies have demonstrated that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzoxazole have shown enhanced cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with some derivatives achieving IC50 values as low as 0.6 μM . The presence of specific moieties, such as chlorobenzoyl and piperazine, has been linked to increased efficacy in inhibiting cancer cell proliferation .

- Antimicrobial Properties : Research indicates that benzoxazole derivatives possess antimicrobial activity against pathogens responsible for diseases such as malaria and leishmaniasis. Chloroacetic amidation of benzoxazole aniline has yielded compounds with promising antimalarial and antifungal characteristics .

- Cholesterol Regulation : Certain benzoxazole compounds have been identified as effective inhibitors of PCSK9, a protein involved in cholesterol metabolism. These compounds have demonstrated the ability to lower LDL cholesterol levels significantly, suggesting potential applications in treating hypercholesterolemia .

Material Science Applications

Beyond pharmaceuticals, this compound is also utilized in material sciences:

- Fluorescent Dyes : The compound's structural properties make it suitable for developing fluorescent dyes used in biological imaging and diagnostics. The incorporation of benzoxazole into polymer matrices has been explored to enhance the optical properties of materials .

- Polymer Chemistry : Benzoxazole derivatives have been integrated into polymeric materials to improve thermal stability and mechanical properties. These modifications can lead to the development of advanced materials for electronics and coatings .

Case Studies

- Anticancer Research : A study evaluated the anticancer effects of several benzoxazole derivatives on seven different cancer cell lines. Compounds such as BNZ-2 and BNZ-9 exhibited significant cytotoxicity, highlighting the potential of benzoxazole scaffolds in cancer therapy .

- Antimicrobial Studies : In another case, the synthesis of novel benzoxazole derivatives resulted in compounds that showed moderate inhibitory effects against Trypanosoma and Leishmania spp., indicating their potential as antiprotozoal agents .

- Cholesterol-Lowering Effects : A preclinical study demonstrated that a specific benzoxazole derivative reduced LDL cholesterol levels in mice fed a high-fat diet. This finding supports further exploration into the use of benzoxazole compounds for cardiovascular health .

作用機序

The mechanism of action of 1,3-Benzoxazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoxazole scaffold allows for efficient interaction with biological targets through π-π stacking, π-cation interactions, and hydrogen bonding . These interactions enable the compound to exert its biological effects, such as inhibiting enzymes or modulating receptor activity .

類似化合物との比較

Similar Compounds

Benzimidazole: Another heterocyclic compound with a similar structure but different biological activities.

Benzothiazole: Shares the benzene ring fused to a heterocycle but contains sulfur instead of oxygen.

Benzisoxazole: Similar structure but with an isoxazole ring instead of an oxazole ring.

Uniqueness

1,3-Benzoxazole-7-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group at the 7th position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .

生物活性

1,3-Benzoxazole-7-carboxylic acid is a compound that belongs to the benzoxazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzoxazole ring with a carboxylic acid group at the 7-position. This structure contributes to its ability to interact with various biological targets, making it a subject of extensive research.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit substantial antimicrobial properties. A study synthesized various benzoxazole analogues and evaluated their antibacterial activity against several pathogens. The minimum inhibitory concentration (MIC) values were determined for compounds against Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Microorganism | MIC (µM) |

|---|---|---|

| Compound A | Bacillus subtilis | 15 |

| Compound B | Escherichia coli | 20 |

| Compound C | Candida albicans | 25 |

The results showed that certain derivatives of this compound demonstrated potent activity against these pathogens, suggesting potential applications in treating infections .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. In vitro assays using human colorectal carcinoma (HCT116) cell lines revealed that some derivatives exhibited significant cytotoxicity.

Table 2: Anticancer Activity of Selected Benzoxazole Compounds

| Compound | IC50 (µM) HCT116 Cells | Reference Drug IC50 (µM) |

|---|---|---|

| Compound X | 24.5 | 29.2 |

| Compound Y | 39.9 | 35.6 |

These findings indicate that certain modifications in the benzoxazole structure can enhance anticancer properties, making them promising candidates for further development .

Anti-inflammatory and Analgesic Effects

Benzoxazole derivatives have also been reported to possess anti-inflammatory and analgesic activities. In a study evaluating various analogues, compounds were tested for their ability to inhibit inflammatory responses in vitro.

Table 3: Anti-inflammatory Activity of Benzoxazole Derivatives

| Compound | Inhibition (%) at 50 µM |

|---|---|

| Compound A | 60 |

| Compound B | 75 |

These results highlight the therapeutic potential of benzoxazole derivatives in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole compounds. Studies have shown that specific substitutions on the benzoxazole ring can significantly enhance their potency.

Key Findings:

- Electron-Withdrawing Groups: Enhance anticancer activity.

- Hydroxy Substituents: Improve antimicrobial efficacy.

- Alkyl Chain Modifications: Influence anti-inflammatory properties.

Case Studies

- UK-1 Analogues: A series of analogues derived from UK-1, a natural product with potent anticancer activity, were synthesized and evaluated. Some analogues demonstrated IC50 values as low as 20 nM against various cancer cell lines, showcasing the potential for developing effective cancer therapies based on the benzoxazole scaffold .

- Tafamidis: Another relevant compound is tafamidis (2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid), which has been approved for treating transthyretin amyloidosis. Its mechanism involves stabilizing the tetrameric form of transthyretin, thereby preventing amyloid formation .

特性

IUPAC Name |

1,3-benzoxazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-8(11)5-2-1-3-6-7(5)12-4-9-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTQTAYWCUAENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593050 | |

| Record name | 1,3-Benzoxazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208772-24-1 | |

| Record name | 7-Benzoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208772-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzoxazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzoxazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。